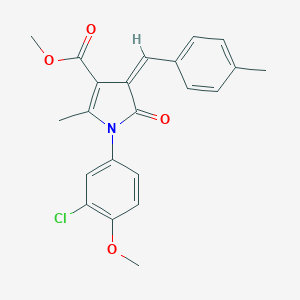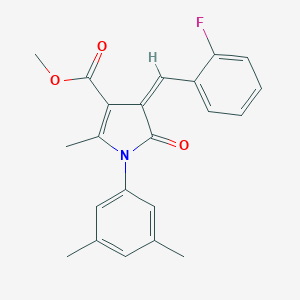
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione is a chemical compound that has been widely studied for its potential applications in scientific research. It is commonly referred to as DFP-1080 and belongs to the class of pyrrolidinedione derivatives. This compound has shown promising results in various studies, and its potential applications in the field of medicine and biochemistry have been extensively researched.
作用機序
The exact mechanism of action of DFP-1080 is not yet fully understood. However, it is believed to exert its effects by binding to the sigma-2 receptor, which is involved in various cellular processes, such as apoptosis and cell proliferation. By binding to this receptor, DFP-1080 may induce cell death in cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
DFP-1080 has been shown to have various biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, it has been shown to have anti-inflammatory properties, which may have potential applications in the treatment of various inflammatory disorders.
実験室実験の利点と制限
DFP-1080 has several advantages as a research tool. It is a highly specific sigma-2 receptor ligand, which makes it a valuable tool for investigating the role of this receptor in various cellular processes. Additionally, it has been shown to have low toxicity, which makes it a safer alternative to other compounds that are commonly used in research.
However, there are also limitations to using DFP-1080 in lab experiments. Its synthesis requires expertise in organic chemistry, which may limit its accessibility to researchers who do not have a background in this field. Additionally, its high specificity for the sigma-2 receptor may limit its applications in research that involves other cellular processes.
将来の方向性
There are several future directions for research on DFP-1080. One potential application is in the development of cancer treatments that target the sigma-2 receptor. Additionally, further research is needed to fully understand the mechanism of action of DFP-1080 and its potential applications in other areas of medicine and biochemistry. Finally, there is a need for the development of more efficient and accessible synthesis methods for DFP-1080 to make it more widely available to researchers.
合成法
The synthesis of DFP-1080 involves a multistep process that requires expertise in organic chemistry. The initial step involves the reaction of 4-fluorophenylhydrazine with 3,5-dimethyl-1H-pyrazole-1-carboxylic acid, which results in the formation of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl) hydrazine. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to produce the final product, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione.
科学的研究の応用
DFP-1080 has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the sigma-2 receptor, which is a protein that is overexpressed in various types of cancer cells. This has led to investigations into the potential use of DFP-1080 as a cancer treatment.
特性
分子式 |
C15H14FN3O2 |
|---|---|
分子量 |
287.29 g/mol |
IUPAC名 |
3-(3,5-dimethylpyrazol-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H14FN3O2/c1-9-7-10(2)19(17-9)13-8-14(20)18(15(13)21)12-5-3-11(16)4-6-12/h3-7,13H,8H2,1-2H3 |
InChIキー |
QUUCGEMNZFWRKK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C |
正規SMILES |
CC1=CC(=NN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amino]acetamide](/img/structure/B297393.png)
![(5E)-1-(3-methoxyphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297398.png)
![1,3-diethyl-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297399.png)
![(5E)-1-(3-chloro-4-methylphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297400.png)
![(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297402.png)

![methyl (4Z)-4-(4-chlorobenzylidene)-1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297406.png)

![methyl (4Z)-1-(3-chloro-4-methoxyphenyl)-4-[4-(dimethylamino)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297408.png)

![ethyl (4Z)-4-[4-(benzyloxy)-3-methoxybenzylidene]-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297410.png)


![2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297416.png)